Home > Products > Screening Compounds P33613 > FTase Inhibitor II
FTase Inhibitor II -

FTase Inhibitor II

Catalog Number: EVT-1175550
CAS Number:
Molecular Formula: C15H21N3O4S2
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Farnesyltransferase inhibitors (FTIs) are a class of anticancer agents that target the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. These inhibitors have been developed in response to the discovery that certain proteins, such as the Ras oncoproteins, require farnesylation for their oncogenic activity. FTIs have shown promise in preclinical studies, demonstrating the ability to inhibit tumor growth and exhibiting low toxicity in murine models12356.

Applications in Various Fields

Cancer Therapy

FTIs have shown significant potential in the treatment of various types of cancer. They have been reported to cause enhanced mitotic sensitivity to taxol and epothilones, suggesting a synergistic effect when combined with other cytotoxic antineoplastic drugs1. The inhibitors have also demonstrated the ability to block both anchorage-dependent and -independent growth of human tumor cell lines, including those with wild-type Ras, indicating their broad antitumor activity2. Clinical trials have further explored the efficacy of FTIs in hematologic malignancies, with some agents showing promising results and a favorable toxicity profile9.

Cell Cycle and Apoptosis

FTIs induce apoptosis in Ras-transformed cells, particularly when substratum attachment is denied. This suggests that FTIs may revert transformed cells to a state where cell-substratum attachment is crucial for survival, thereby inducing apoptosis in detached cells8. The involvement of FTIs in cell cycle regulation has also been highlighted, with the identification of a cell cycle gene cluster up-regulated by FTI treatment7.

Non-Cancerous Diseases

Beyond their antineoplastic properties, FTIs may have therapeutic potential in non-cancerous diseases. For example, they have been proposed as possible treatments for inflammatory conditions and diseases involving abnormal cell proliferation, such as diabetic retinopathy and macular degeneration5.

Future Directions
  • Combination therapies: Exploring synergistic combinations of FTIs with other targeted therapies or chemotherapeutic agents to enhance their efficacy and overcome resistance mechanisms. [, , ]
  • Patient selection: Identifying specific genetic or molecular markers that predict responsiveness to FTIs, allowing for personalized treatment strategies. [, , ]
  • Alternative applications: Exploring the potential of FTIs in other diseases where protein prenylation plays a role, such as parasitic infections. []

Lonafarnib

    Compound Description: Lonafarnib (also known as SCH-66336) is an orally bioavailable, heterocyclic peptidomimetic farnesyltransferase inhibitor (FTI). [] It exhibits marked in vitro and in vivo antitumor activity by competing with the enzyme for the CAAX portion of Ras, preventing its localization and signaling. [] Lonafarnib has demonstrated efficacy and tolerability in numerous phase I and II clinical trials, both as monotherapy and in combination with other chemotherapeutic agents. [] It has been investigated for the treatment of various cancers, including advanced non-small cell lung cancer (NSCLC) and taxane-refractory/resistant NSCLC. [, ]

    Relevance: Lonafarnib, similar to FTase Inhibitor II, belongs to the class of farnesyltransferase inhibitors (FTIs). [, ] Both compounds target the same enzyme, farnesyltransferase, and aim to disrupt Ras signaling pathways involved in cancer cell growth and proliferation. [, ]

Tipifarnib

    Compound Description: Tipifarnib (formerly R115777, also known as Zarnestra) is an orally available farnesyltransferase inhibitor (FTI). [, , ] It has demonstrated activity in metastatic breast cancer and enhances the efficacy of cytotoxic agents in preclinical models. [, ] Tipifarnib has been evaluated in phase III clinical trials for blood and breast malignancies, demonstrating promising results in inhibiting FTase activity in human breast tumors in vivo and enhancing the breast pathological complete response rate. [, , ]

    Relevance: Tipifarnib shares a similar mechanism of action with FTase Inhibitor II, as both are classified as farnesyltransferase inhibitors (FTIs). [, , ] They target the same enzyme, farnesyltransferase, to disrupt Ras protein signaling and downstream effects involved in cancer cell growth and proliferation. [, , ]

BMS-214662

    Compound Description: BMS-214662 is a potent farnesyltransferase inhibitor (FTI) that underwent evaluation as a cancer therapeutic in phase I and II clinical trials. [, ] It acts by modifying the carboxy-terminal of cell-signaling proteins, preventing their membrane association and activation. []

    Relevance: BMS-214662, like FTase Inhibitor II, belongs to the class of farnesyltransferase inhibitors (FTIs). [, ] Both compounds target the same enzyme, farnesyltransferase, aiming to disrupt essential cellular processes like growth and differentiation often dysregulated in cancer. [, ]

R115777

    Compound Description: R115777 is a selective, nonpeptidomimetic farnesyltransferase (FTase) inhibitor. [, ] It demonstrated preclinical activity against pancreatic cancer cell lines and xenografts by inhibiting the function of p21(ras) and other proteins that require farnesylation for activity. [, ]

    Relevance: R115777 and FTase Inhibitor II belong to the same class of drugs known as farnesyltransferase inhibitors (FTIs). [, ] Both compounds target FTase to block the farnesylation of proteins like Ras, ultimately interfering with their cellular functions and hindering cancer cell growth. [, ]

Manumycin A

    Compound Description: Manumycin A is a natural farnesyltransferase inhibitor (FTI). [] It exhibits anti-cancer properties, specifically demonstrating activity against multiple myeloma cells by inhibiting proliferation and inducing apoptosis. [] The compound disrupts Ras protein processing, impacting downstream signaling pathways involved in cell survival. []

    Relevance: Manumycin A and FTase Inhibitor II share the same target: the enzyme farnesyltransferase (FTase). [, ] Both compounds act as FTIs, interrupting Ras protein modification and signaling, crucial processes for cancer cell survival and proliferation. [, ]

Source and Classification

FTase Inhibitor II is classified as a small molecule inhibitor with the Chemical Abstracts Service number 156707-43-6. It acts specifically on farnesyltransferase, which transfers a farnesyl group from farnesyl pyrophosphate to cysteine residues at the C-terminus of target proteins. This compound is primarily sourced from synthetic chemical processes designed to mimic the natural substrates of farnesyltransferase, thereby inhibiting its activity.

Synthesis Analysis

The synthesis of FTase Inhibitor II involves several key steps that focus on creating a compound capable of effectively mimicking the substrate of farnesyltransferase. The synthesis typically employs techniques such as solid-phase peptide synthesis and organic synthesis methods to construct the necessary molecular framework.

  1. Starting Materials: The synthesis often begins with readily available amino acids or their derivatives, which are then modified to introduce functional groups that enhance binding affinity to the enzyme.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form peptide bonds between amino acids.
    • Protecting Group Strategies: To ensure selective reactions at specific sites on the molecule.
    • Cyclization Reactions: To stabilize the structure and improve binding characteristics.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, controlling the pH during coupling reactions can significantly affect the outcome.

Molecular Structure Analysis

The molecular structure of FTase Inhibitor II can be described in terms of its core framework, which typically includes:

  • Functional Groups: These may include hydroxamate esters or phosphonates that mimic the pyrophosphate moiety found in natural substrates.
  • 3D Configuration: The spatial arrangement of atoms is crucial for binding affinity; thus, X-ray crystallography or NMR spectroscopy is often employed to elucidate the precise conformation.
Chemical Reactions Analysis

FTase Inhibitor II participates in various chemical reactions primarily focused on inhibiting farnesyltransferase activity:

  • Competitive Inhibition: The inhibitor competes with natural substrates for binding to the enzyme's active site.
  • Covalent Bond Formation: Some analogs may form transient covalent bonds with active site residues, enhancing their inhibitory effect.

These reactions are typically characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify binding efficiency and reaction kinetics.

Mechanism of Action

The mechanism by which FTase Inhibitor II exerts its effects involves several steps:

  1. Binding: The inhibitor binds to the active site of farnesyltransferase, preventing substrate access.
  2. Conformational Change: The binding induces conformational changes in the enzyme that further inhibit its catalytic activity.
  3. Decreased Farnesylation: As a result, there is a reduction in the farnesylation of target proteins like Ras, leading to altered signaling pathways associated with cell growth and survival.

Studies have shown that this inhibition can lead to significant downstream effects on cell proliferation and differentiation.

Physical and Chemical Properties Analysis

FTase Inhibitor II exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific analogs.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Stability can vary based on environmental conditions (e.g., pH, temperature), which must be optimized during storage and application.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability.

Applications

The scientific applications of FTase Inhibitor II are diverse and primarily focused on cancer research:

  • Cancer Treatment Research: Investigated as a potential therapeutic agent for cancers driven by Ras mutations.
  • Cell Biology Studies: Used to study protein localization and function by inhibiting prenylation pathways.
  • Drug Development: Serves as a lead compound for developing more potent and selective inhibitors targeting farnesyltransferase.

In vitro studies have demonstrated that FTase Inhibitor II can effectively inhibit cell growth when combined with other inhibitors targeting related pathways, although it remains in preclinical stages without extensive in vivo data available.

Properties

Product Name

FTase Inhibitor II

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C15H21N3O4S2

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N

Synonyms

FTI II; (R)-N-[4-[(2-Amino-3-mercapto-1-oxopropyl)amino]benzoyl]-L-methionine;

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.